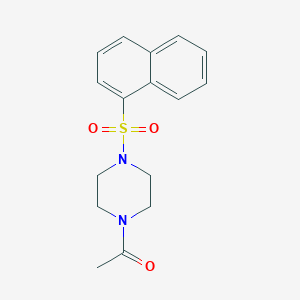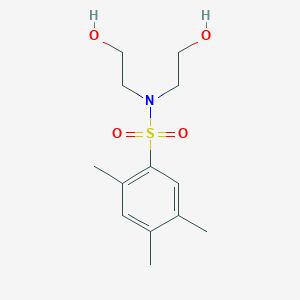
1-Acetyl-4-(1-naphthylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(1-naphthylsulfonyl)piperazine, also known as ANSPP, is a chemical compound that has been widely used in scientific research due to its unique properties. ANSPP is a piperazine derivative that has a naphthylsulfonyl group attached to its nitrogen atom. This compound has been studied for its ability to interact with various biological molecules and has been used in a variety of applications.
作用机制
1-Acetyl-4-(1-naphthylsulfonyl)piperazine interacts with biological molecules through hydrophobic interactions and hydrogen bonding. The naphthylsulfonyl group of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine can bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with polar residues. This allows 1-Acetyl-4-(1-naphthylsulfonyl)piperazine to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In protein folding studies, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to induce conformational changes in proteins and stabilize intermediate states. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has also been used as a fluorescent probe to study the interactions between proteins and other molecules. In addition, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is also relatively easy to synthesize and is commercially available. However, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has some limitations in lab experiments, including its potential toxicity and its tendency to aggregate at high concentrations.
未来方向
There are many future directions for research involving 1-Acetyl-4-(1-naphthylsulfonyl)piperazine. One potential application is in the development of new drugs that target specific proteins. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used as a starting point for the development of new compounds that bind to specific proteins and modulate their activity. Another future direction is in the development of new fluorescent probes for imaging biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be modified to incorporate different fluorophores and used to study a wide range of biological processes. Finally, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used in the development of new materials, such as hydrogels and nanoparticles, that have specific biological properties.
科学研究应用
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been used in a variety of scientific research applications, including protein folding studies, enzyme inhibition assays, and fluorescence spectroscopy. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is particularly useful in protein folding studies as it can bind to hydrophobic pockets in proteins and induce conformational changes. This property has been used to study the folding pathways of various proteins and has provided insights into the mechanisms of protein folding.
属性
产品名称 |
1-Acetyl-4-(1-naphthylsulfonyl)piperazine |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3 |
InChI 键 |
LMJCEHUIFQEFAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)










